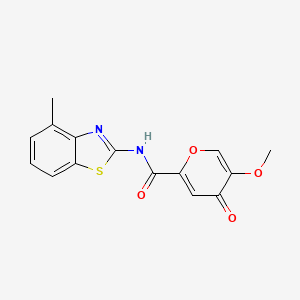

![molecular formula C16H13N5O2S B6558871 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1172436-16-6](/img/structure/B6558871.png)

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied due to their wide range of biological activities, including anti-tubercular, anti-fungal, anti-protozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied extensively. For example, the crude residue of a benzothiazole derivative was purified by column chromatography on silica gel .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . For instance, one benzothiazole derivative was found to be a white solid with a yield of 85.6% .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention as potential anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. The structure-activity relationships of these derivatives, along with molecular docking studies, aim to identify potent inhibitors targeting the DprE1 enzyme involved in tuberculosis .

Metal Extraction Ligands

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide and related benzothiazole compounds have been explored as ligands for metal extraction. Their ability to coordinate with metal ions makes them valuable in various applications, including separation and purification processes .

Antimicrobial Properties

Benzothiazole derivatives exhibit antimicrobial activity. They have been investigated as potential drugs against bacteria, fungi, and other pathogens. Their diverse applications include combating infections and promoting health .

Anticancer Potential

Some benzothiazole derivatives, including N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide, show promise as anticancer agents. Researchers have explored their effects on cancer cell lines, aiming to develop novel therapies .

Anti-Inflammatory Activity

Certain benzothiazole compounds possess anti-inflammatory properties. These molecules may modulate inflammatory pathways and contribute to the development of anti-inflammatory drugs .

Anticonvulsant Potential

Benzothiazole derivatives have been investigated for their anticonvulsant effects. While more research is needed, their ability to influence neuronal activity makes them interesting candidates for treating epilepsy and related conditions .

Mechanism of Action

Target of Action

The primary targets of the compound N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide, also known as F5460-0067 or VU0643538-1, are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets and cause changes that lead to their biological effects

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of pathways due to their diverse biological activities

Pharmacokinetics

A study on similar benzothiazole derivatives suggested that they have favorable pharmacokinetic profiles

Result of Action

Given the diverse biological activities associated with benzothiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-9-7-14(18-15(22)12-8-10(2)23-20-12)21(19-9)16-17-11-5-3-4-6-13(11)24-16/h3-8H,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOSWWCLCQTFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558801.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide](/img/structure/B6558828.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B6558837.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide](/img/structure/B6558839.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-fluorobenzamide](/img/structure/B6558845.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6558859.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6558863.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B6558877.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methanesulfonylphenyl)acetamide](/img/structure/B6558879.png)

![4-cyano-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6558890.png)

![2-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6558895.png)